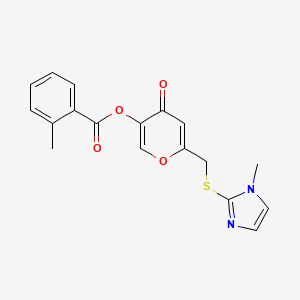

![molecular formula C15H21NO4 B2918806 7-{[(Benzyloxy)carbonyl]amino}heptanoic acid CAS No. 23434-37-9](/img/structure/B2918806.png)

7-{[(Benzyloxy)carbonyl]amino}heptanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

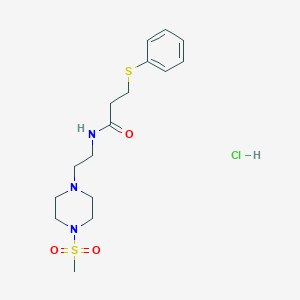

“7-{[(Benzyloxy)carbonyl]amino}heptanoic acid” is a chemical compound with the CAS Number: 23434-37-9 . It has a molecular weight of 279.34 . The IUPAC name for this compound is 7-{[(benzyloxy)carbonyl]amino}heptanoic acid .

Molecular Structure Analysis

The InChI code for “7-{[(Benzyloxy)carbonyl]amino}heptanoic acid” is 1S/C15H21NO4/c17-14(18)10-6-1-2-7-11-16-15(19)20-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,16,19)(H,17,18) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .Scientific Research Applications

Drug Development and Pharmaceutical Intermediates

7-{[(Benzyloxy)carbonyl]amino}heptanoic acid: is utilized in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its role is pivotal in the creation of new medicinal compounds, particularly those that require a protected amino group during the synthesis process. The benzyloxy carbonyl (Cbz) group serves as a temporary protector that can be removed after the synthesis steps are completed, ensuring the amino group’s integrity .

Peptide Synthesis

This compound is also instrumental in peptide synthesis. The Cbz group is a common protecting group for amino acids during the assembly of peptides. It prevents unwanted side reactions and ensures that the peptide chains are built accurately. After the peptide chain is assembled, the Cbz group can be selectively removed to yield the final peptide product .

Material Science

In material science, 7-{[(Benzyloxy)carbonyl]amino}heptanoic acid can be used to modify the surface properties of materials. By attaching this compound to the surface of polymers or other materials, researchers can introduce functional groups that can further react to create smart materials with desired properties such as biocompatibility or responsiveness to environmental stimuli .

Bioconjugation

Bioconjugation techniques often employ 7-{[(Benzyloxy)carbonyl]amino}heptanoic acid to link biomolecules with other entities, such as drugs or fluorescent markers. The heptanoic acid chain provides a spacer that can help in maintaining the biological activity of the conjugated molecules while also allowing for site-specific attachment .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reference compound in various chromatographic and spectroscopic methods. Its well-defined structure and properties make it an excellent candidate for calibrating instruments and validating analytical methods .

Chemical Education

Lastly, 7-{[(Benzyloxy)carbonyl]amino}heptanoic acid serves as an educational tool in chemistry courses. It is used to demonstrate various chemical reactions and synthesis techniques, including protection and deprotection strategies, which are fundamental concepts in organic chemistry education .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

7-(phenylmethoxycarbonylamino)heptanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c17-14(18)10-6-1-2-7-11-16-15(19)20-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVBOABWPAYAFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-{[(Benzyloxy)carbonyl]amino}heptanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B2918730.png)

![N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2918731.png)

![1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-[(5-methyl-2-furyl)methyl]cyclobutanecarboxamide](/img/structure/B2918737.png)

![ethyl 2-(2-((4-cyclohexyl-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2918738.png)

![14-(4-Fluorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2918741.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2918743.png)

![3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B2918745.png)